PLX-4720-d7 is a deuterated derivative of PLX-4720, a selective inhibitor of the B-Raf kinase, particularly effective against the oncogenic B-Raf V600E mutation. This compound is part of a class of targeted therapies designed to inhibit specific mutations in cancer cells, thereby reducing tumor growth and improving patient outcomes. PLX-4720-d7 has garnered attention due to its potential in treating melanoma and other cancers associated with B-Raf mutations.
PLX-4720 was initially developed through a structure-guided discovery approach that involved screening a library of compounds for their ability to inhibit B-Raf kinase activity. The compound was identified as having a potent inhibitory effect on B-Raf V600E with an IC50 value of approximately 13 nM, demonstrating its selectivity over wild-type B-Raf (IC50 = 160 nM) and other kinases .
PLX-4720-d7 falls under the category of small molecule inhibitors, specifically targeting protein kinases. Its primary classification is as an anticancer agent due to its mechanism of action against mutated forms of B-Raf, which are implicated in various malignancies, particularly melanoma.
The synthesis of PLX-4720-d7 involves several steps that modify the original PLX-4720 structure to incorporate deuterium, enhancing the compound's stability and pharmacokinetic properties. The synthesis typically begins with commercially available starting materials, which undergo various chemical reactions including:
The exact synthetic route can vary but generally includes techniques such as:
The molecular structure of PLX-4720-d7 is characterized by a 7-azaindole core with additional functional groups that enhance its binding affinity for the B-Raf kinase. The presence of deuterium is indicated by the substitution at specific positions in the molecular framework.
Key structural features include:
PLX-4720-d7 primarily functions through competitive inhibition of ATP binding to the B-Raf kinase. The chemical reactions involved in its mechanism include:
The interactions can be analyzed using techniques such as X-ray crystallography, which provides insights into how PLX-4720-d7 binds within the active site and alters kinase conformation.
PLX-4720-d7 exerts its effects by selectively inhibiting the activity of B-Raf V600E, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:
Studies have shown that treatment with PLX-4720-d7 leads to significant reductions in tumor growth in preclinical models, confirming its efficacy as an anticancer agent .
PLX-4720-d7 is typically characterized by:
Key chemical properties include:
PLX-4720-d7 has significant applications in cancer research and therapy:
PLX-4720-d7 is a deuterium-labeled analog of the selective BRAF inhibitor PLX-4720, designed for advanced pharmacokinetic and metabolic studies. Its molecular formula is C₁₇H₇D₇ClF₂N₃O₃S, with a molecular weight of 420.87 g/mol (compared to 413.82 g/mol for non-deuterated PLX-4720). The deuterium atoms replace seven hydrogen atoms at the propylsulfonamide moiety (–SO₂–CD₂–CD₂–CD₃), as confirmed by its SMILES notation: O=C(C1=C(C(NS(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(=O)=O)=CC=C1F)F)C(C2=C3)=CNC2=NC=C3Cl
[1] [6]. This strategic labeling minimizes steric alterations while enhancing metabolic stability, making it ideal for tracer studies in drug development [1] [2]. The CAS registry number (1304096-50-1) uniquely identifies this isotopologue [1] [6].
Table 1: Structural Identifiers of PLX-4720-d7
Property | Value |
---|---|
Molecular Formula | C₁₇H₇D₇ClF₂N₃O₃S |
Molecular Weight | 420.87 g/mol |
CAS Number | 1304096-50-1 |
Deuterium Positions | Propylsulfonamide group |
SMILES Notation | O=C(C1=C(C(NS(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(=O)=O)=CC=C1F)F)C(C2=C3)=CNC2=NC=C3Cl |
The synthesis of PLX-4720-d7 involves deuterium incorporation at the final synthesis stage or via intermediate deuteration. Key steps include:
PLX-4720-d7 exhibits properties critical for experimental handling and bioassay reliability:
Table 2: Physicochemical Profile of PLX-4720-d7
Property | Specification |
---|---|
Solubility (DMSO) | >10 mM |
Solubility (Water) | <0.1 mg/mL |
Storage Conditions | –20°C, desiccated, under inert gas |
Shelf Life | ≥24 months |
HPLC Purity | ≥99.98% |
Isotopic Enrichment | >99.5% D7 |
Deuteration minimally alters the molecular structure but significantly impacts physicochemical and biochemical behavior:
Table 3: Comparative Analysis of PLX-4720-d7 vs. PLX-4720
Parameter | PLX-4720-d7 | PLX-4720 |
---|---|---|
Molecular Formula | C₁₇H₇D₇ClF₂N₃O₃S | C₁₇H₁₄ClF₂N₃O₃S |
Molecular Weight | 420.87 g/mol | 413.82 g/mol |
CAS Number | 1304096-50-1 | 918505-84-7 |
BRAFV600E IC50 | 13 nM | 13 nM |
Primary Use | Metabolic tracer, quantitative MS | Functional BRAF inhibition |
Metabolic Stability | Enhanced (C–D bond inertia) | Standard |
Concluding Remarks
PLX-4720-d7 exemplifies strategic deuterium labeling to create a chemically congruent yet metabolically distinct analog of PLX-4720. Its high purity, stability, and isotopic enrichment make it indispensable for drug metabolism research and quantitative pharmacokinetic analysis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7